HMC-B17

HPK1 inhibition MAP4K1 Kinase assay

For robust IL-2 enhancement (EC50 11.56 nM) and validated in vivo synergy with anti-PD-L1 (TGI 71.24%), choose HMC-B17. This orally bioavailable HPK1 inhibitor ensures experimental reproducibility in combination immunotherapy research, offering a favorable selectivity profile against TCR-related kinases. Ideal for long-term syngeneic tumor model studies.

Molecular Formula C27H29N3O2
Molecular Weight 427.5 g/mol
Cat. No. B12365850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMC-B17
Molecular FormulaC27H29N3O2
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC(=C(C=C5)OC)OC)N=C3
InChIInChI=1S/C27H29N3O2/c1-30-12-10-20(11-13-30)18-4-6-19(7-5-18)22-14-23-24(17-29-27(23)28-16-22)21-8-9-25(31-2)26(15-21)32-3/h4-9,14-17,20H,10-13H2,1-3H3,(H,28,29)
InChIKeyRKHAISFGGUNHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine (HMC-B17): A Selective Orally Bioavailable HPK1 Inhibitor for Cancer Immunotherapy Research Procurement


3-(3,4-Dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine, designated as HMC-B17 (CAS: 2935913-83-8, C₂₇H₂₉N₃O₂, MW: 427.5 g/mol), is a potent and selective orally bioavailable small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) [1]. Discovered through systematic structure-activity relationship (SAR) exploration employing a rigidification strategy on the pyrrolo[2,3-b]pyridine scaffold, HMC-B17 emerged as a lead compound with an HPK1 enzymatic IC₅₀ of 1.39 nM and favorable selectivity against TCR-related kinases [1]. The compound enhances IL-2 secretion in Jurkat T cells (EC₅₀ = 11.56 nM) and demonstrates synergistic in vivo antitumor efficacy with anti-PD-L1 antibody in murine colorectal cancer models, positioning it as a valuable research tool for investigating T-cell immunity and combination immunotherapy strategies [1].

Why HPK1 Inhibitor HMC-B17 Cannot Be Interchanged with Other Pyrrolo[2,3-b]pyridine Analogs or Alternative HPK1 Inhibitor Chemotypes


The 3,5-diaryl-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged kinase inhibitor pharmacophore that has been extensively explored for targeting diverse kinases including DYRK1A, GRK5, CHK1/CHK2, and Abl/c-Kit/PDGFR, with substitution pattern at the 3- and 5-positions critically determining kinase selectivity profiles [1]. Within the HPK1 inhibitor landscape, multiple distinct chemotypes exhibit varying balances of enzymatic potency (IC₅₀ range: 0.1–10.4 nM across known inhibitors) [2], kinase selectivity (selectivity windows ranging from <100-fold to >1000-fold against off-targets) , and functional cellular activity (IL-2 EC₅₀ values spanning 3.67 nM to >286 nM) [3]. HMC-B17 represents a specific optimization outcome that couples sub-2 nM enzymatic inhibition with sub-12 nM cellular functional potency and demonstrated in vivo synergy with anti-PD-L1 (TGI% = 71.24%) [4]. Interchanging with other pyrrolo[2,3-b]pyridine derivatives or alternative HPK1 inhibitor chemotypes without equivalent validation would compromise the intended pharmacological profile and experimental reproducibility.

Quantitative Differentiation Evidence: HMC-B17 (3-(3,4-Dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine) vs. Closest HPK1 Inhibitor Comparators


HPK1 Enzymatic Inhibition Potency: HMC-B17 (IC₅₀ = 1.39 nM) vs. In-Class HPK1 Inhibitors

HMC-B17 exhibits HPK1 enzymatic inhibition with an IC₅₀ of 1.39 nM [1]. This places it in the low-nanomolar potency tier among published HPK1 inhibitors: it is 1.9-fold more potent than HPK1-IN-7 (IC₅₀ = 2.6 nM) [2], 1.4-fold more potent than HPK1-IN-64 (IC₅₀ = 1.9 nM) , and 7.5-fold more potent than compound 24 from the 1(2H)-phthalazinone series (IC₅₀ = 10.4 nM) [3]. However, it is 14-fold less potent in enzymatic assay than the ultra-potent HPK1-IN-44 (IC₅₀ = 0.1 nM at 40 μM ATP) [4].

HPK1 inhibition MAP4K1 Kinase assay Enzymatic potency Immuno-oncology

Cellular Functional Activity: HMC-B17 IL-2 Secretion Enhancement (EC₅₀ = 11.56 nM) vs. Alternative HPK1 Inhibitors in Jurkat T Cells

HMC-B17 effectively enhances IL-2 secretion in Jurkat T cells with an EC₅₀ of 11.56 nM [1]. Comparative cellular functional data for other HPK1 inhibitors under similar or identical assay conditions reveals that HMC-B17 achieves 25-fold greater cellular functional potency than HPK1-IN-33 (IL-2 EC₅₀ = 286 nM) [2], 103-fold greater than HPK1-IN-35 (EC₅₀ = 1.19 μM) [3], and 9.3-fold greater than compound 24 from the 1(2H)-phthalazinone series (IL-2 EC₅₀ = 108 nM) [4]. Notably, while HPK1-IN-44 exhibits a more potent IL-2 EC₅₀ of 3.67 nM [5], its corresponding cellular pSLP76 inhibition is substantially weaker (IC₅₀ = 120.88 nM) [5], suggesting potential disconnect between biochemical and cellular target engagement for that chemotype.

T-cell activation IL-2 secretion Jurkat cells Functional assay Immunotherapy

In Vivo Synergistic Antitumor Efficacy: HMC-B17 Combined with Anti-PD-L1 Achieves 71.24% Tumor Growth Inhibition (TGI) in CT26 Murine Model

In the CT26 syngeneic murine colorectal cancer model, HMC-B17 combined with anti-PD-L1 antibody demonstrated synergistic antitumor efficacy, achieving a tumor growth inhibition (TGI) value of 71.24% [1]. This in vivo efficacy can be contextualized against other HPK1 inhibitors evaluated in the same CT26 model: compound 19 (pyridine-2-carboxamide series) combined with anti-PD-1 achieved TGI = 94.3% with 2/6 complete responses (CRs) [2]; optimized compound 39 (2-aminoquinazoline series) combined with anti-PD-1 achieved 60% TGI with 7-fold expansion of IFN-γ⁺CD8⁺ tumor-infiltrating lymphocytes [3]; and HPK1-IN-7 combined with anti-PD-1 demonstrated robust efficacy in the MC38 model (quantitative TGI not specified in source) [4]. HMC-B17 also induced immune-reverse effects and improved immune responses in vivo as monotherapy, though quantitative monotherapy TGI data were not reported in the abstract [1].

In vivo efficacy Combination immunotherapy CT26 model Tumor growth inhibition Anti-PD-L1 synergy

Orally Bioavailable HPK1 Inhibitor with Documented In Vivo Immune Modulation: HMC-B17 Pharmacological Profile Contextualization

HMC-B17 is characterized as an orally bioavailable HPK1 inhibitor [1], a critical feature shared by several advanced HPK1 inhibitor candidates including compound 39 (F > 100% in mice, CLint < 1 mL/min/kg in human liver microsomes) [2], NDI-101150 (clinical-stage oral HPK1 inhibitor currently in Phase 1/2 trials) [3], and compound 19 (F% = 35–63 across multiple species) [4]. The primary source for HMC-B17 confirms that immune-reverse effects and improved immune response in vivo were observed after treatment [1]. However, specific pharmacokinetic parameters (Cmax, AUC, t½, F%) for HMC-B17 were not detailed in the abstract or vendor technical summaries reviewed, limiting direct cross-compound pharmacokinetic comparison. The designation 'orally bioavailable' is supported by the in vivo efficacy data obtained via oral administration in the CT26 model [1].

Oral bioavailability Pharmacokinetics In vivo pharmacology Immune modulation T-cell immunity

Research and Procurement Application Scenarios for HMC-B17 (3-(3,4-Dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine)


Preclinical Combination Immunotherapy Studies with Anti-PD-L1 Antibodies

HMC-B17 is specifically validated for combination studies with anti-PD-L1 antibody, achieving 71.24% tumor growth inhibition in the CT26 murine colorectal cancer model [1]. Researchers investigating PD-L1 axis blockade in combination with HPK1 inhibition should prioritize HMC-B17 over alternative HPK1 inhibitors whose published combination data are exclusively with anti-PD-1 (e.g., compound 19, compound 39, HPK1-IN-7). This compound enables direct investigation of HPK1/PD-L1 co-targeting synergy without requiring cross-comparison assumptions between PD-1 and PD-L1 pathways [1].

T-Cell Functional Activation Assays Requiring Sub-12 nM Cellular Potency

For experiments requiring robust IL-2 secretion enhancement in Jurkat T cells with single-digit nanomolar potency, HMC-B17 (EC₅₀ = 11.56 nM) provides a favorable alternative to less potent HPK1 inhibitors such as HPK1-IN-33 (EC₅₀ = 286 nM) or HPK1-IN-35 (EC₅₀ = 1.19 μM) [1]. The 25–103× improvement in cellular functional potency relative to these comparators translates to lower compound consumption and reduced risk of non-specific effects at higher concentrations. This is particularly valuable for high-throughput screening formats or extended time-course experiments [1].

In Vivo Oral Dosing Studies in Syngeneic Tumor Models

HMC-B17's designation as an orally bioavailable HPK1 inhibitor with demonstrated in vivo immune modulation [1] makes it suitable for long-term oral dosing studies in syngeneic tumor models (CT26 validated). Researchers requiring an HPK1 inhibitor with confirmed oral route efficacy for combination immunotherapy investigations should consider HMC-B17 alongside other orally bioavailable HPK1 tool compounds (e.g., HPK1-IN-7, HPK1-IN-64, compound 39). The availability of published in vivo immune-reverse effect data provides a validated starting point for experimental design [1].

Kinase Selectivity Profiling and TCR-Related Kinase Off-Target Assessment

HMC-B17 exhibits favorable selectivity against TCR-related kinases [1], a key differentiation from HPK1 inhibitors with documented off-target activity profiles. Researchers conducting kinase selectivity panels or investigating TCR signaling pathway specificity should utilize HMC-B17 as a comparator compound when benchmarking against HPK1 inhibitors with different selectivity fingerprints (e.g., HPK1-IN-64 with >100-fold selectivity against GLK/MAP4K5/TBK1/TNIK ; HPK1-IN-7 with selectivity against IRAK4 [59 nM] and GLK [140 nM] [2]). Cross-comparison enables mapping of selectivity-driven phenotypic differences in T-cell activation assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for HMC-B17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.